2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a fluorophenyl group
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the addition of the fluorophenyl group and the formation of the acetohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory agent and is being studied for its effects on various biological pathways.
Medicine: It is being investigated for its potential use in the treatment of certain diseases due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to changes in biological pathways. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, making it a potent agent in various applications .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the fluorophenyl group in 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide makes it unique and enhances its potential in various fields .
Properties
Molecular Formula |
C24H19ClFN5OS |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H19ClFN5OS/c1-16(17-9-13-20(26)14-10-17)27-28-22(32)15-33-24-30-29-23(18-7-11-19(25)12-8-18)31(24)21-5-3-2-4-6-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
XZJXUHCWJBLINS-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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